2,4,6,8-tetranitro-4aH-carbazole
Description
The compound 2,4,6,8-tetranitro-4aH-carbazole is a polycyclic aromatic hydrocarbon derivative with four nitro groups substituted on the carbazole scaffold.
Properties
CAS No. |
16211-09-9 |
|---|---|
Molecular Formula |
C12H5N5O8 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
2,4,6,8-tetranitro-4aH-carbazole |
InChI |
InChI=1S/C12H5N5O8/c18-14(19)5-1-7-11-8(13-12(7)10(4-5)17(24)25)2-6(15(20)21)3-9(11)16(22)23/h1-4,11H |
InChI Key |
QCUWCUZSFNSYQW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C2=C1C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
2,4,6,8-Tetranitro-4aH-carbazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on unrelated heterocyclic systems (e.g., benzotriazoles, oxadiazoles, and thiazoles), but general comparisons can be inferred based on nitro-substituted aromatic systems:
Table 1: General Properties of Nitro-Substituted Aromatic Compounds
Key Observations :
Electron-Withdrawing Effects : Nitro groups in carbazoles (like 2,4,6,8-tetranitro-4aH-carbazole ) would significantly reduce electron density, increasing sensitivity to thermal or mechanical stimuli compared to benzotriazoles or thiazoles .
Synthetic Challenges : The synthesis of tetranitro-carbazoles likely requires stringent conditions (e.g., nitration under controlled acidity/temperature), similar to the multi-step procedures for benzotriazole derivatives in .
Stability: Nitroaromatics are generally less stable than non-nitrated analogs. For example, thiazole derivatives in exhibit high crystallinity and stability due to hydrogen bonding and π–π stacking, whereas nitro-carbazoles may decompose under similar conditions .
Research Findings and Limitations
- Synthetic Pathways : and emphasize multi-step syntheses involving hydrazine, recrystallization, and chromatographic purification. While these methods are standard for heterocycles, nitro-carbazoles may require additional safety protocols due to explosive hazards .
- Functional Properties : Nitro groups enhance energetic properties but reduce solubility (contrasting with benzotriazole derivatives in , which show moderate solubility in phosphate buffers) .
Critical Gaps in Evidence
The provided materials lack:
- Direct references to This compound .
- Experimental data on nitro-carbazole synthesis, stability, or applications.
- Comparative studies between nitro-carbazoles and other nitroaromatics.
Recommendations for Further Research
To address these gaps, consult specialized databases (e.g., SciFinder, Reaxys) or literature on:
- Nitration mechanisms for carbazoles.
- Thermal/kinetic stability studies of polynitroaromatics.
- Applications in energetic materials or catalysis.
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